REACTION_CXSMILES
|
[H-].[Na+].[C:3]1([C:9]([CH:11]=[CH2:12])=O)[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.S([CH2:23][N+:24]#[C-:25])(C1C=CC(C)=CC=1)(=O)=O.[OH2:26]>C(OCC)C.CS(C)=O>[C:9]([C:11]1[CH:12]=[CH:25][NH:24][CH:23]=1)(=[O:26])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1 |f:0.1|
|
Name
|
|
Quantity
|
8 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
13.22 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C=C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(C1=CC=C(C)C=C1)C[N+]#[C-]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CS(=O)C
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C(C)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed gently
|
Type
|
ADDITION
|
Details
|
After complete addition
|
Type
|
CUSTOM
|
Details
|
The ether layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water, 0.1N sulfuric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried over magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (silica gel, DCM/ethyl acetate, 5:1)
|
Type
|
CONCENTRATION
|
Details
|
The desired fractions were concentrated
|
Type
|
CUSTOM
|
Details
|
the residual oil was crystallized from DCM/hexane
|
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)(=O)C1=CNC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 7.11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |